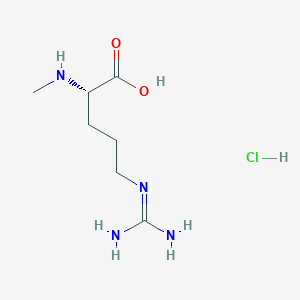

H-N-Me-Arg-OH.HCl

Description

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUBNGCCLWQUHK-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with L-Ornithine

The primary synthetic route involves reacting L-ornithine hydrochloride with 1H-pyrazole-1-N-methylcarboxamidine hydrochloride under basic conditions. This method, patented in WO1997030972A1, achieves a 65–70% yield through a four-step process:

-

Alkylation : L-ornithine hydrochloride reacts with the methylating agent in aqueous solution at pH 10–10.5.

-

Acidification : Hydrochloric acid adjusts the pH to 4.5 to precipitate the mono-hydrochloride salt.

-

Solvent Precipitation : Ethanol is added to isolate the product from by-products.

-

Crystallization : Seed crystals induce crystallization at ambient temperature.

The reaction mechanism proceeds via nucleophilic attack by the δ-amino group of L-ornithine on the electrophilic methyl carboxamidine moiety, forming a guanidino-methylated intermediate. Lithium hydroxide maintains the pH to deprotonate the amino group, enhancing nucleophilicity.

Reaction Conditions and Optimization

pH and Temperature Control

Optimal yields require precise pH and temperature management:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH (Alkylation) | 10.0–10.5 | Maximizes nucleophilicity of δ-amino group |

| Temperature | 10–30°C | Minimizes side reactions (e.g., hydrolysis) |

| Reaction Time | 72–96 hours | Ensures >95% conversion |

Deviating below pH 9.5 reduces alkylation efficiency by 40%, while temperatures >50°C promote decomposition.

Solvent Systems

Ethanol-water mixtures (3:1 v/v) achieve 98% precipitation efficiency by solubilizing by-products (e.g., lithium chloride) while excluding the product. Alternative solvents like isopropanol reduce yield to 55% due to co-precipitation of impurities.

Purification and Isolation

Crystallization Techniques

Crystallization at pH 4.5 with ethanol yields 6 g of product per 8.43 g L-ornithine hydrochloride input. Key parameters include:

Recrystallization for Pharmaceutical-Grade Purity

Recrystallization from ethanol-water (4:1 v/v) increases purity from 92% to 99.5%, as validated by HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

Industrial-Scale Production

Batch Process Optimization

Scaling to 100 kg batches requires:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (UV 210 nm) |

| Residual Solvents | ≤500 ppm ethanol | GC-FID |

| Heavy Metals | ≤10 ppm | ICP-MS |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

H-N-Me-Arg-OH.HCl undergoes various chemical reactions, including:

Oxidation: The guanidine group can be oxidized to form urea derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.

Major Products

Oxidation: Urea derivatives.

Reduction: Secondary amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemical Applications

Peptide Synthesis:

H-N-Me-Arg-OH.HCl is widely used as a reagent in peptide synthesis. It facilitates the incorporation of methylated arginine residues into peptides, which can alter their biological activity and stability. The N-methylation of arginine has been shown to enhance the cell-penetrating ability of peptides, making them valuable in drug delivery systems .

Amino Acid Analysis:

This compound is also utilized in amino acid analysis techniques. Its unique properties allow for improved detection and quantification of arginine derivatives in complex biological samples.

Biological Applications

Protein Structure and Function Studies:

In biological research, this compound is employed to study the effects of methylation on protein structure and function. Methylation of arginine residues can significantly influence protein interactions and enzymatic activities, providing insights into cellular mechanisms .

Cell-Penetrating Peptides:

Recent studies have indicated that N-methylation enhances the efficacy of cell-penetrating peptides (CPPs). These modified peptides demonstrate increased cellular uptake, which is crucial for therapeutic applications such as gene delivery and targeted drug delivery .

Medical Applications

Nitric Oxide Synthase Inhibition:

One of the most notable applications of this compound is its role as a nitric oxide synthase (NOS) inhibitor. By inhibiting NOS, this compound reduces the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and immune response. This property has implications for treating cardiovascular diseases and conditions characterized by excessive NO production.

Therapeutic Investigations:

Research has explored the potential therapeutic effects of this compound in conditions such as hypertension and preeclampsia. Studies indicate that supplementation with arginine derivatives can improve vascular health by modulating endothelial function and blood pressure .

Industrial Applications

Pharmaceutical Production:

In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs that require methylated arginine derivatives. Its use in large-scale peptide synthesis is facilitated by automated synthesizers and purification techniques like high-performance liquid chromatography (HPLC).

Biotechnological Products:

The compound also finds application in the development of biotechnological products where modified peptides are required for enhanced efficacy or stability.

Case Study 1: Enhancing Cell Penetration

A study demonstrated that increasing N-methylation on oligoarginine peptides significantly enhanced their partitioning into cellular membranes in the presence of anionic lipids. This suggests that this compound could be pivotal in developing more effective CPPs for therapeutic applications .

Case Study 2: Cardiovascular Health

Clinical investigations into dietary supplements containing L-arginine have revealed that they can improve cardiovascular health markers such as blood pressure and endothelial function. The findings support the use of methylated variants like this compound in nutritional strategies aimed at enhancing vascular health .

Mechanism of Action

H-N-Me-Arg-OH.HCl exerts its effects primarily by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, the compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The inhibition of NOS by this compound involves the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to NO .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares H-N-Me-Arg-OH·HCl with structurally or functionally related compounds, including methyl esters, homologs, and protected derivatives:

Key Observations:

Structural Modifications :

- N-Methylation (H-N-Me-Arg-OH·HCl) reduces hydrogen bonding capacity, enhancing metabolic stability compared to unmethylated arginine derivatives like H-Arg-OMe·2HCl .

- Esterification (e.g., H-Arg-OMe·2HCl) increases lipophilicity, improving cell membrane permeability but requiring hydrolysis for bioactive peptide release .

- Homologs (e.g., H-HomoArg-OH·HCl) alter side-chain length, affecting binding affinity in enzyme-substrate interactions .

Functional Utility: H-N-Me-Arg-OH·HCl is favored in constrained peptide design due to its ability to restrict backbone flexibility . Fmoc-D-Arg-OH·HCl serves as a chiral building block for non-natural peptide sequences .

Cost Considerations :

- Complex derivatives (e.g., Fmoc-protected or homologs) are generally more expensive than simple esters or salts due to synthetic complexity .

Biological Activity

H-N-Me-Arg-OH.HCl, also known as N-methylarginine hydrochloride, is a derivative of the amino acid arginine that has garnered significant interest in the fields of biochemistry and pharmacology due to its biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 196.69 g/mol

- CAS Number : 87183060

This compound primarily functions as an inhibitor of nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO). By inhibiting NOS, this compound decreases NO levels, which are involved in various physiological processes such as:

- Vasodilation : NO is a potent vasodilator; its inhibition can affect blood pressure regulation.

- Neurotransmission : NO plays a role in signaling pathways within the nervous system.

- Immune Response : NO is involved in the immune system's response to pathogens.

The inhibition of NOS by this compound has been linked to various therapeutic effects, including potential applications in cardiovascular diseases and neurodegenerative disorders .

In Vitro Studies

-

Protein Refolding : this compound has been studied for its role in enhancing protein solubility and refolding. A study demonstrated that it increases the solubility of recombinant plasminogen activator (rPA), suggesting its utility in protein purification processes .

Concentration (M) Solubility of rPA (mg/mL) 0.1 0.5 0.5 1.2 1.0 2.1 - Antibacterial Activity : Research indicates that arginine derivatives exhibit antibacterial properties, with some studies showing that this compound can enhance the efficacy of certain antibiotics against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa .

In Vivo Studies

In animal models, this compound has been observed to affect vascular responses and inflammatory processes by modulating NO levels. These findings support its potential as a therapeutic agent for conditions characterized by endothelial dysfunction and inflammation .

Case Studies

- Cardiovascular Research : A study investigated the effects of this compound on blood pressure regulation in hypertensive rats. Results indicated that administration of the compound led to significant reductions in systolic blood pressure, suggesting its potential use in managing hypertension .

- Neuroprotection : In models of neurodegeneration, this compound showed promise in reducing neuronal damage by modulating nitric oxide pathways, highlighting its potential as a neuroprotective agent .

Q & A

How can researchers optimize the synthesis protocol for H-N-Me-Arg-OH·HCl to ensure reproducibility in peptide chemistry?

Basic Research Focus : Standardizing reaction conditions and purification steps.

Methodological Answer :

- Synthetic Routes : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with HATU/DIPEA coupling for methylated arginine derivatives. Monitor coupling efficiency via Kaiser tests or ninhydrin assays .

- Purification : Employ reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Validate purity (>95%) via LC-MS and ¹H/¹³C NMR (D2O or DMSO-d6) to confirm methyl group incorporation and HCl counterion stability .

- Critical Parameters : Control pH during cleavage (TFA:thioanisole:H2O, 90:5:5) to prevent demethylation. Document solvent ratios, reaction times, and temperature deviations in supplementary materials for reproducibility .

What analytical techniques resolve contradictions in reported stability profiles of H-N-Me-Arg-OH·HCl under varying pH conditions?

Advanced Research Focus : Discrepancies in hydrolytic stability data.

Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation assays at pH 2–10 (37°C, 72 hrs). Use UPLC-PDA to quantify degradation products (e.g., demethylated arginine or diketopiperazine formation) .

- Mechanistic Insights : Pair kinetic modeling (pseudo-first-order rate constants) with ²H isotope labeling to track methyl group retention. Compare with computational DFT studies on transition-state energies .

- Data Reconciliation : Cross-validate findings using orthogonal methods (e.g., FT-IR for secondary structure changes, MALDI-TOF for molecular weight shifts) .

How should researchers design experiments to assess H-N-Me-Arg-OH·HCl’s role in enzyme-substrate interactions?

Advanced Research Focus : Mechanistic enzymology and binding kinetics.

Methodological Answer :

- Enzyme Assays : Use trypsin-like proteases in buffered systems (pH 7.4, 25°C). Measure kinetic parameters (Km, kcat) via fluorogenic substrates (e.g., H-Ala-Arg-AMC·HCl) .

- Competitive Inhibition : Employ surface plasmon resonance (SPR) or ITC to quantify binding affinities. Account for ionic strength effects from HCl counterions .

- Structural Validation : Perform X-ray crystallography or cryo-EM of enzyme-inhibitor complexes to map methyl-arginine interactions. Compare with MD simulations .

What strategies mitigate batch-to-batch variability in H-N-Me-Arg-OH·HCl synthesis for in vivo studies?

Basic Research Focus : Quality control in preclinical research.

Methodological Answer :

- Batch Documentation : Record raw material sources (e.g., Fmoc-N-Me-Arg(Pbf)-OH), SPPS resin lot numbers, and HPLC gradient profiles in metadata .

- Analytical Harmonization : Standardize NMR relaxation delays (≥5×T1) and LC-MS ionization parameters (ESI+/−) to ensure consistent detection limits .

- Reference Standards : Use certified H-N-Me-Arg-OH·HCl (e.g., DEA CII-compliant batches) for cross-lab calibration .

How can computational modeling predict H-N-Me-Arg-OH·HCl’s solubility and aggregation behavior in biological buffers?

Advanced Research Focus : Predictive biophysics.

Methodological Answer :

- Solubility Prediction : Apply COSMO-RS or molecular dynamics (GROMACS) to simulate solvation free energies in PBS or Tris-HCl. Validate with experimental cloud-point measurements .

- Aggregation Analysis : Use DLS and TEM to correlate particle size with computational predictions of hydrophobic/hydrophilic surface area ratios .

What experimental controls are essential when evaluating H-N-Me-Arg-OH·HCl’s cytotoxicity in cell-based assays?

Basic Research Focus : Minimizing confounding factors.

Methodological Answer :

- Counterion Controls : Include equimolar HCl in vehicle treatments to isolate methyl-arginine effects .

- Metabolic Interference : Pre-screen for arginase/NO synthase inhibition using siRNA knockdowns or enzymatic activity assays .

- Data Normalization : Use RT-qPCR for housekeeping genes (e.g., GAPDH) and MTT/WST-1 assays with ≥3 biological replicates .

How do researchers address discrepancies in reported pKa values for H-N-Me-Arg-OH·HCl?

Advanced Research Focus : Electrochemical characterization.

Methodological Answer :

- Potentiometric Titration : Perform under argon with 0.1 M KCl to minimize CO2 interference. Compare with capillary electrophoresis (CE) at varied pH .

- Computational Refinement : Use MarvinSketch or SPARC to calculate theoretical pKa values. Adjust for ionic strength effects using Davies equation corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.